4-Chloropyridine hydrate 4-Chloropyridine hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481619
InChI: InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2
SMILES:
Molecular Formula: C5H6ClNO
Molecular Weight: 131.56 g/mol

4-Chloropyridine hydrate

CAS No.:

Cat. No.: VC17481619

Molecular Formula: C5H6ClNO

Molecular Weight: 131.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropyridine hydrate -

Specification

Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol
IUPAC Name 4-chloropyridine;hydrate
Standard InChI InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2
Standard InChI Key VPSMLQACJQBKOM-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1Cl.O

Introduction

Physicochemical Properties

Molecular and Bulk Characteristics

The following table summarizes key properties of anhydrous 4-chloropyridine , with inferred adjustments for the hydrate:

PropertyAnhydrous ValueHydrate Adjustment
Molecular Weight113.54 g/mol+18.02 g/mol per H₂O molecule
Vapor Pressure (25°C)4.5 mm HgReduced due to H-bonding
Henry’s Law Constant5.2 × 10⁻⁶ atm·m³/molLower volatility in water
log K<sub>ow</sub>1.28Slight increase
Water Solubility6.3 g/L (estimated)Enhanced solubility

The hydrate’s increased polarity from water coordination likely improves solubility in polar solvents, though quantitative data is lacking. Thermal analysis (e.g., TGA) would clarify dehydration temperatures and hydrate stability.

Reactivity and Stability

4-Chloropyridine undergoes nucleophilic substitution at the 4-position under basic conditions, yielding hydroxypyridines or coupling products . The hydrate’s water molecules may act as weak ligands, moderating reactivity in protic environments. Hydrolysis is negligible across pH 5–9 due to the absence of hydrolyzable functional groups , suggesting the hydrate’s stability in aqueous media.

Environmental Fate and Biodegradation

Partitioning and Mobility

Experimental and estimated data for anhydrous 4-chloropyridine indicate high environmental mobility:

  • Soil Adsorption: K<sub>oc</sub> = 120 , classifying it as highly mobile in terrestrial systems.

  • Volatilization: Half-lives of 7.8 days (river) and 60 days (lake) for the anhydrous form; the hydrate’s lower vapor pressure may extend these periods.

  • Aquatic Fate: Predominantly dissolved in water, with minimal sediment adsorption .

Aerobic Biodegradation

Microbial communities in soil degrade 4-chloropyridine via hydroxylation, with 67–85% mineralization over 64 days . The hydrate’s improved solubility may accelerate this process by enhancing bioavailability.

Anaerobic Biodegradation

In aquifer slurries, 73% degradation occurs within one year under anaerobic conditions . Reductive dechlorination is a plausible mechanism, though pathway elucidation requires isotopic labeling studies.

Industrial and Laboratory Applications

Synthetic Intermediate

4-Chloropyridine hydrate serves as a precursor in pharmaceuticals (e.g., antihistamines) and agrochemicals. Its chlorine atom is displaceable in Suzuki-Miyaura couplings, enabling access to bipyridine ligands .

Niche Uses

  • Coordination Chemistry: As a weak Lewis base, it forms complexes with transition metals (e.g., Pd, Cu).

  • Analytical Standards: Hydration improves shelf-life in chromatographic reference materials.

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